3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Oxadiazole moiety : Known for its role in various biological activities, particularly in antimicrobial and anticancer properties.
- Fluorophenyl group : The presence of a fluorine atom is expected to enhance biological activity due to increased lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Compounds containing oxadiazole and isoxazole rings have been reported to exhibit significant antimicrobial properties. For instance, similar compounds have shown promising antibacterial and antifungal activities against various pathogens. The following table summarizes findings related to the antimicrobial efficacy of related compounds:
Compound Name | Structure | Key Features | Antimicrobial Activity |
---|---|---|---|
5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl) | Structure | Contains oxadiazole; known for antimicrobial activity. | Effective against Gram-positive bacteria |
1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine | Structure | Features thieno-pyrimidine; exhibits unique biological activity. | Moderate antifungal activity |
(R)-(3,4-difluorophenyl)(2-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-y) | Structure | Contains difluorophenyl; potential for varied interactions. | Broad-spectrum activity |
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For example, a study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated their ability to inhibit tubulin polymerization effectively. The findings are summarized below:
Compound ID | IC50 Value (μM) | Target | Biological Effect |
---|---|---|---|
Compound 1 | 120 | Tubulin | Inhibits cell proliferation in DU-145 prostate cancer cells |
Compound 2 | 3.0 | Tubulin | Moderate inhibition of colchicine binding |
Compound 3 | <10 | Thymidylate synthase (TS) | Potent inhibitor with dual anticancer activity |
Study on Antiproliferative Effects
In a comparative analysis of oxadiazole derivatives, researchers found that certain compounds exhibited potent antiproliferative effects on cancer cell lines. The study utilized biochemical assays to confirm the mechanism of action involving tubulin inhibition:
"Biological activity profile studies demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives act as tubulin inhibitors" .
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions starting from readily available starting materials. Key synthetic routes include:
- Formation of the oxadiazole moiety via cyclization reactions.
- Coupling with piperidine derivatives to form the final carboxamide structure.
Eigenschaften
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(2-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-7-2-5-11-19(15)24-22(28)27-12-6-8-16(14-27)13-20-25-21(26-29-20)17-9-3-4-10-18(17)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAQXUISZKALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.